molecular formula C6H4BBrO2 B1335985 2-Bromo-1,3,2-benzodioxaborole CAS No. 51901-85-0

2-Bromo-1,3,2-benzodioxaborole

Cat. No.: B1335985
CAS No.: 51901-85-0
M. Wt: 198.81 g/mol
InChI Key: SAILTPCYIYNOEL-UHFFFAOYSA-N
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Description

2-Bromo-1,3,2-benzodioxaborole, also known as B-Bromocatechol-borane, is an organoboron compound with the molecular formula C6H4BBrO2 and a molecular weight of 198.81 g/mol . This compound is characterized by a benzodioxaborole ring structure with a bromine atom attached to the boron atom. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3,2-benzodioxaborole can be synthesized through the reaction of catechol with boron tribromide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes using larger reaction vessels, automated addition of reagents, and continuous purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution, enabling functional group transformations. Key examples include:

Reaction TypeConditionsProductsYieldReferences
Alkoxy CleavageCH₂Cl₂, 0°CCleaved ethers (e.g., benzyl ethers)74–89%
Ester CleavageAmbient temperatureCarboxylic acids65–92%
Carbamate DeprotectionTMSOTf, 2,6-lutidineFree amines50–78%

Mechanism : The boron atom acts as a Lewis acid, polarizing the C–O bond in ethers/esters. Bromide acts as a leaving group, facilitating nucleophilic attack (e.g., by water or amines).

Lewis Acid-Catalyzed Reactions

The compound serves as a mild Lewis acid catalyst due to its electron-deficient boron center:

Diels-Alder Reactions

  • Conditions : Catalytic this compound in dichloromethane.
  • Outcome : Accelerates [4+2] cycloadditions with enhanced regioselectivity compared to BF₃ .
SubstrateDienophileReaction TimeYield
CyclopentadieneMethyl acrylate2 h85%

Friedel-Crafts Alkylation

  • Facilitates alkylation of aromatic rings with alkyl halides under mild conditions.

Cross-Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura couplings, though limited by the boron moiety’s stability:

PartnerCatalystConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃THF/H₂O, 80°CBiaryl42%

Limitation : Competing debromination occurs under basic conditions, reducing efficiency .

Redox Reactions

ApplicationConditionsOutcome
Radical InitiationAIBN, 70°CBromine abstraction generates aryl radicals

Comparative Reactivity

A comparison with analogous boron reagents highlights its unique properties:

CompoundReactivity with EthersCatalytic ActivityStability
This compoundHigh (selective cleavage)ModerateMoisture-sensitive
Catecholborane (HBcat)LowHigh (hydroboration)Air-sensitive
BF₃·OEt₂Very highExcellentHydrolytically unstable

Scientific Research Applications

Organic Synthesis

Versatile Building Block
2-Bromo-1,3,2-benzodioxaborole serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable in constructing various organic frameworks. The compound is particularly effective in cleavage reactions, such as deblocking ethers and esters under mild conditions, which is essential for protecting groups in synthetic pathways .

Synthetic Pathways
The synthesis of this compound can be achieved through the bromination of catecholborane. This method allows for controlled conditions that enhance selectivity and yield. The resulting compound can be utilized in further transformations to create diverse organic compounds .

Medicinal Chemistry

Drug Discovery
In the realm of medicinal chemistry, this compound plays a pivotal role in drug discovery. It is particularly useful in designing inhibitors for various biological targets. The compound's reactivity allows for the modification of lead compounds to enhance their pharmacological properties .

Case Studies
Research has demonstrated its application in developing targeted therapies for diseases such as cancer and bacterial infections. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to interact with specific molecular targets involved in tumor growth .

Materials Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Applications in Coatings
Research indicates that using this compound in coatings can improve durability and resistance to environmental degradation. This is particularly beneficial in industries requiring long-lasting protective layers .

Chemical Sensors

Environmental Monitoring
Another significant application of this compound is in the development of chemical sensors for detecting environmental pollutants. Its ability to form stable complexes with various analytes allows it to function effectively in sensor technologies aimed at monitoring air and water quality .

Sensor Design
The integration of this compound into sensor devices has shown promise for detecting trace levels of contaminants, providing a reliable method for environmental assessment and ensuring public health safety .

Bioconjugation

Biomedical Applications
In bioconjugation techniques, this compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for various biomedical applications including targeted drug delivery systems and diagnostic tools .

Innovative Techniques
The compound's reactivity allows for selective conjugation reactions that are crucial when designing multifunctional biomaterials or therapeutic agents tailored for specific biological interactions .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex organic molecules; effective deblocking agentMild reaction conditions; high selectivity
Medicinal ChemistryDrug discovery; design of biological inhibitorsEnhanced pharmacological properties
Materials ScienceDevelopment of advanced polymers and coatingsImproved durability and stability
Chemical SensorsDetection of environmental pollutantsReliable monitoring capabilities
BioconjugationAttachment of biomolecules for biomedical applicationsTailored interactions

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,2-benzodioxaborole involves its ability to form stable complexes with various molecular targets. The boron atom can coordinate with electron-rich sites on target molecules, leading to the formation of stable boron-containing complexes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

2-Bromo-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bromine atom, which provides additional reactivity and versatility in chemical synthesis compared to its analogs .

Biological Activity

2-Bromo-1,3,2-benzodioxaborole (CAS No. 51901-85-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C₆H₄BBrO₂
  • Molecular Weight : 198.81 g/mol
  • Structure : The compound features a benzodioxaborole framework which contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound has been achieved through various methods, including cross-coupling reactions. One notable synthesis involves the reaction of bromoacrylate with 1,3,2-benzodioxaborole derivatives in the presence of palladium catalysts .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis .

Enzyme Inhibition

One of the most promising biological activities of this compound is its role as an elastase inhibitor. Elastase is an enzyme that breaks down elastin and is implicated in various inflammatory conditions. Studies have demonstrated that this compound can effectively inhibit elastase activity, suggesting potential therapeutic applications in treating diseases characterized by excessive elastin degradation .

Case Studies

  • Elastase Inhibition : A study conducted on marine-derived compounds highlighted the synthesis of this compound and its evaluation as an elastase inhibitor. The synthesized compound showed a significant reduction in elastase activity compared to controls, indicating its potential use in anti-inflammatory therapies .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics for certain resistant bacterial strains .

Data Tables

Biological ActivityObserved EffectReference
Elastase InhibitionSignificant reduction in activity
Antimicrobial ActivityEffective against resistant strains

Q & A

Basic Research Questions

Q. How is 2-Bromo-1,3,2-benzodioxaborole synthesized and characterized in laboratory settings?

  • Methodological Answer : The compound is synthesized via electrophilic substitution using 2-chloro-1,3,2-benzodioxaborole as a precursor, with bromine introduced under catalytic conditions. A typical procedure involves reacting the precursor with bromine in dichloromethane (CH2Cl2) at 25°C for 0.25–36 hours, catalyzed by BF3•Et2O, yielding 71–98% . Characterization employs multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B), IR spectroscopy, and mass spectrometry. For example, <sup>11</sup>B NMR shows a distinct signal near δ 30 ppm for the boron center, while IR confirms B-O and B-Br vibrations .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • <sup>11</sup>B NMR : Detects the boron environment, with shifts around δ 30–35 ppm indicating the presence of a trigonal planar boron center.
  • IR Spectroscopy : Peaks at 1350–1400 cm<sup>-1</sup> (B-O stretching) and 600–650 cm<sup>-1</sup> (B-Br vibration) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.81 for C6H4BBrO2) validate the molecular formula .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Methodological Answer : Optimization involves:

  • Catalyst Selection : BF3•Et2O enhances electrophilic substitution efficiency .
  • Solvent Choice : CH2Cl2 or toluene minimizes side reactions due to inertness.
  • Temperature Control : Reactions at 25–70°C balance reactivity and selectivity, with higher temperatures accelerating aryl ether cleavage .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the electronic properties of benzodioxaborole derivatives?

  • Methodological Answer : Substituents alter π-conjugation and electron density. For example:

  • Ortho-Methyl Groups : Induce non-planar geometries, red-shifting absorption spectra (e.g., 2-(2,6-dimethylphenyl) derivative shows a 50 nm red shift) due to restricted rotation and altered excited-state dynamics.
  • Para-tert-Butyl Groups : Enhance solubility without significantly perturbing electronic transitions.
    Experimental UV-Vis and TD-DFT calculations correlate substituent effects with localized excitations on the catecholborane moiety or aryl rings .

Q. What mechanistic insights explain the selective cleavage of protective groups by this compound?

  • Methodological Answer : The bromine atom increases electrophilicity at boron, enabling nucleophilic attack on ethers/esters. Reactivity follows: MOM/MEM ethers > BOC > tBu ethers > benzyl ethers . Mechanistic studies suggest:

  • Step 1 : Coordination of the ether oxygen to boron.
  • Step 2 : B-O bond formation and simultaneous Br⁻ elimination.
  • Step 3 : Protonation releases the cleaved alcohol.
    Selectivity is confirmed via competitive experiments and <sup>11</sup>B NMR monitoring .

Q. How can computational methods elucidate the excited-state behavior of benzodioxaborole derivatives?

  • Methodological Answer : Franck-Condon Analysis : Models vibronic progressions in electronic spectra using harmonic oscillator approximations. For example, the ortho-dimethyl derivative’s low-frequency torsional mode (∼150 cm<sup>-1</sup>) matches experimental vibronic spacing . TD-DFT Calculations : Identify S1 (π→π* on aryl) and S2 (charge transfer to boron) states, validated by solvent-dependent spectral shifts .

Q. What strategies improve the fluorescence quantum yield of carborane-functionalized benzodioxaboroles?

  • Methodological Answer :

  • Substituent Engineering : N-phenyl groups on diazaborolyl-carboranes increase solid-state quantum yields (72%) via rigidification, reducing non-radiative decay.
  • Solvent Effects : Polar solvents (e.g., cyclohexane) stabilize emissive states, while solid-state packing enhances intersystem crossing in para-carborane derivatives .

Properties

IUPAC Name

2-bromo-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAILTPCYIYNOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393570
Record name 2-Bromo-1,3,2-benzodioxaborole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51901-85-0
Record name B-Bromocatecholborane
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Record name 2-Bromo-1,3,2-benzodioxaborole
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Record name 2-Bromo-1,3,2-benzodioxaborole
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Synthesis routes and methods

Procedure details

Solid catechol (800 gms) was added (via a Gooch tube connected to an Erlenmeyer flask) to a 12 liter round bottom flask containing BBr3 (2 kg) in methylene chloride (3.5 liters) at -78° C. over a 6 hour period. The reaction mixture was slowly warmed to ambient temperature and stirred overnight. The solvent and excess hydrogen bromide were removed by distillation at 20 mm Hg. The residue was transferred in a minimal amount of methylene chloride to a 5 liter three neck round bottom flask and evacuated overnight at 30 mm. At this point the reaction product was very crystalline. The solid was warmed cautiously to a melt while slowly reducing the pressure. Ultimately, at a pressure of 10-15 mm an a mantle temperature of about 130° C., there was formed a colorless distillate at a head temperature of about 95° C. The liquid crystallized rapidly on cooling. The solid was transferred to Teflon bottles to yield 1.32 kg (92% yield) of 2 -bromo-1,3,2 benzodioxaborole, a colorless, fuming, pourable solid.
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1,3,2-benzodioxaborole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1,3,2-benzodioxaborole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1,3,2-benzodioxaborole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1,3,2-benzodioxaborole

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